Cas no 2034257-48-0 (methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate)
![methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2034257-48-0x500.png)
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- OJBFKMOCCSBICK-UHFFFAOYSA-N
- methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
- methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate
- methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate
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- Inchi: 1S/C16H15NO5S3/c1-22-16(19)15-14(6-7-23-15)25(20,21)17-8-12(18)11-9-24-13-5-3-2-4-10(11)13/h2-7,9,12,17-18H,8H2,1H3
- InChI Key: OJBFKMOCCSBICK-UHFFFAOYSA-N
- SMILES: S(C1C([H])=C([H])SC=1C(=O)OC([H])([H])[H])(N([H])C([H])([H])C([H])(C1=C([H])SC2=C([H])C([H])=C([H])C([H])=C12)O[H])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 579
- Topological Polar Surface Area: 158
- XLogP3: 2.6
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-4443-2μmol |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-3mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-15mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-20μmol |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-1mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-10mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-75mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-20mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-100mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6521-4443-5mg |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate |
2034257-48-0 | 5mg |
$69.0 | 2023-09-08 |
methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate Related Literature
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate
Methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate: A Comprehensive Overview
The compound Methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate, identified by the CAS number 2034257-48-0, represents a significant advancement in the field of organic chemistry, particularly in the design and synthesis of bioactive molecules. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and materials science. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and recent research findings associated with this compound.
The molecular structure of Methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate is characterized by a thiophene ring system, which is a five-membered aromatic heterocycle containing sulfur. The thiophene moiety is further substituted with a sulfamoyl group and a methyl ester group. The sulfamoyl group is attached to a hydroxyethyl chain that is connected to a benzothiophene ring. This complex structure endows the compound with unique electronic properties and biological activity.
Recent studies have highlighted the importance of thiophene-based compounds in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the benzothiophene moiety in Methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate further enhances its potential as a bioactive agent. Benzothiophenes are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in drug design.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thiophene ring, introduction of the sulfamoyl group, and coupling with the benzothiophene moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for biological testing.
In terms of pharmacological properties, Methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate has demonstrated promising results in vitro assays. Studies have shown that it exhibits selective inhibition against certain enzymes implicated in inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may possess cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it interacts favorably with key residues in target proteins, providing insights into its mechanism of action. These findings underscore the importance of computational methods in modern drug discovery.
In conclusion, Methyl 3-{[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate (CAS No. 2034257-48-0) represents a cutting-edge molecule with significant potential in therapeutic development. Its unique structure, coupled with recent research findings, positions it as a promising candidate for future clinical exploration. As research continues to unravel its full spectrum of biological activities, this compound is expected to contribute significantly to the advancement of medicinal chemistry.
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